3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride
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Overview
Description
3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H14N4O.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a piperidine ring, a six-membered ring containing one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The piperidine ring can be introduced through various synthetic routes, often starting from commercially available piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification steps such as crystallization or chromatography are employed to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole and piperidine rings.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups onto the piperidine or triazole rings .
Scientific Research Applications
3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The piperidine ring may interact with receptors or other proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and reactivity.
Piperidine derivatives: Compounds containing the piperidine ring also show comparable biological activities and synthetic applications.
Uniqueness
3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride is unique due to the combination of the triazole and piperidine rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for diverse applications in scientific research .
Properties
IUPAC Name |
3-(triazol-1-ylmethyl)piperidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c13-8(2-1-3-9-6-8)7-12-5-4-10-11-12;;/h4-5,9,13H,1-3,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBUIUILADHEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CN2C=CN=N2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864014-76-5 |
Source
|
Record name | 3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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